molecular formula C17H14N2O2 B4627674 N-methyl-2-oxo-2-(2-phenyl-3-indolizinyl)acetamide

N-methyl-2-oxo-2-(2-phenyl-3-indolizinyl)acetamide

Cat. No. B4627674
M. Wt: 278.30 g/mol
InChI Key: ICTKVRICNGWEGB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-methyl-2-oxo-2-(2-phenyl-3-indolizinyl)acetamide derivatives involves a series of reactions, including condensation, ring-opening, and cyclization, to afford the desired glyoxylamides. Studies demonstrate the use of N-acetylisatines subjected to ring opening at their C2 carbons with different indole-bearing hydrazides, leading to respective glyoxylamides (Almutairi et al., 2018). Another approach involves the condensation of 1H-indole carbaldehyde oxime with 2-chloro acetamide derivatives to prepare novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives and evaluate their antioxidant activity (Gopi & Dhanaraju, 2020).

Molecular Structure Analysis

The molecular structure of similar compounds has been extensively studied using various spectroscopic techniques such as FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis. Structural characterizations reveal intricate details about the molecular configurations and the presence of specific functional groups essential for the compound's activity (Nayak et al., 2014).

Chemical Reactions and Properties

The chemical reactivity and properties of N-methyl-2-oxo-2-(2-phenyl-3-indolizinyl)acetamide derivatives involve interactions with various reagents under different conditions. For example, the antimicrobial activity of synthesized compounds has been assessed against a panel of bacteria and fungal strains, demonstrating specific compound sensitivities towards these microorganisms (Almutairi et al., 2018).

Physical Properties Analysis

The physical properties of such compounds, including their solubility, melting points, and crystal structure, are crucial for understanding their behavior in various environments and potential applications. Single-crystal X-ray diffraction data have been used to solve and refine the crystal structures, providing insight into the compounds' stability and intermolecular interactions (Nayak et al., 2014).

Chemical Properties Analysis

Investigations into the chemical properties of N-methyl-2-oxo-2-(2-phenyl-3-indolizinyl)acetamide derivatives focus on their reactivity, stability, and interaction with other molecules. Studies have explored how these compounds bind to target proteins, revealing potential modes of action and interaction sites critical for their biological activity (Almutairi et al., 2018).

Scientific Research Applications

1. Cardiotonic Activity

N-methyl-2-oxo-2-(2-phenyl-3-indolizinyl)acetamide derivatives have been studied for their potential as cardiotonics. For example, a related compound, 1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one, demonstrated significant positive inotropic activity in dogs. This compound is notable for its potency and long-acting oral inotropic effects, indicating its potential application in cardiovascular therapies (Robertson et al., 1986).

2. Antimicrobial Properties

Certain derivatives of N-methyl-2-oxo-2-(2-phenyl-3-indolizinyl)acetamide have been synthesized and evaluated for their antimicrobial activity. These derivatives showed effectiveness against various Gram-positive and Gram-negative bacteria and some fungal strains. This research highlights the potential of these compounds as new antimicrobial agents (Almutairi et al., 2018).

3. Antioxidant Activity

Studies have also explored the antioxidant properties of related compounds, like N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives. These compounds were found to exhibit considerable antioxidant activity, suggesting their potential use in developing new antioxidant agents (Gopi & Dhanaraju, 2020).

properties

IUPAC Name

N-methyl-2-oxo-2-(2-phenylindolizin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-18-17(21)16(20)15-14(12-7-3-2-4-8-12)11-13-9-5-6-10-19(13)15/h2-11H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTKVRICNGWEGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)C1=C(C=C2N1C=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-oxo-2-(2-phenylindolizin-3-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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